molecular formula C23H32N2O3 B6063585 2-[4-(2-ethoxybenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol

2-[4-(2-ethoxybenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol

Cat. No. B6063585
M. Wt: 384.5 g/mol
InChI Key: FSLRUFCVTQOTQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-ethoxybenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as EBMP and has been synthesized through various methods.

Scientific Research Applications

2-[4-(2-ethoxybenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol has been the subject of scientific research due to its potential therapeutic applications. It has been reported to have antidepressant, anxiolytic, and antinociceptive effects. The compound has also been studied for its potential use in the treatment of neuropathic pain, alcohol addiction, and drug abuse.

Mechanism of Action

The mechanism of action of 2-[4-(2-ethoxybenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol is not fully understood. However, it has been reported to act as a serotonin and norepinephrine reuptake inhibitor, which may contribute to its antidepressant and anxiolytic effects. The compound has also been shown to modulate the activity of the GABA-A receptor, which may contribute to its antinociceptive effects.
Biochemical and Physiological Effects:
2-[4-(2-ethoxybenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol has been reported to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. The compound has also been shown to reduce the levels of glutamate in the brain, which may contribute to its antinociceptive effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[4-(2-ethoxybenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol in lab experiments include its potential therapeutic applications and its ability to modulate the activity of various neurotransmitters and receptors. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high doses.

Future Directions

For research on the compound include investigating its potential therapeutic applications, studying its mechanism of action in more detail, and improving its synthesis methods and solubility in water.

Synthesis Methods

The synthesis of 2-[4-(2-ethoxybenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol has been reported through various methods. One of the commonly used methods is the reaction of 1-(2-ethoxybenzyl)-4-(3-methoxybenzyl)piperazine with ethylene oxide in the presence of potassium hydroxide. Another method involves the reaction of 1-(2-ethoxybenzyl)-4-(3-methoxybenzyl)piperazine with ethylene glycol in the presence of sodium hydride. The yield of the compound obtained through these methods ranges from 50-80%.

properties

IUPAC Name

2-[4-[(2-ethoxyphenyl)methyl]-1-[(3-methoxyphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3/c1-3-28-23-10-5-4-8-20(23)17-24-12-13-25(21(18-24)11-14-26)16-19-7-6-9-22(15-19)27-2/h4-10,15,21,26H,3,11-14,16-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLRUFCVTQOTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCN(C(C2)CCO)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Ethoxybenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol

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